molecular formula C6H7BrN2O2 B183078 (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 512809-63-1

(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No. B183078
CAS RN: 512809-63-1
M. Wt: 219.04 g/mol
InChI Key: FQEKYGLAIHOXBZ-UHFFFAOYSA-N
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Description

“(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the molecular formula C6H7BrN2O2 . It has a molecular weight of 219.04 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7BrN2O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11) . The Canonical SMILES string is CC1=C(C=NN1CC(=O)O)Br .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a topological polar surface area of 55.1 Ų and a complexity of 165 . It has one hydrogen bond donor count and three hydrogen bond acceptor counts .

Scientific Research Applications

Synthesis of Bipyrazoles

The compound “(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid” can be utilized as a starting material in the synthesis of 1,4′-bipyrazoles. Bipyrazoles are an important class of compounds with various applications in medicinal chemistry and coordination chemistry due to their ability to act as bridging ligands .

Pharmaceutical Applications

Pyrazole derivatives are known for their diverse pharmacological effects. The compound may be used in the synthesis of various pharmaceutical compounds, including inhibitors that have biological activity .

Biological Activity Studies

Newly synthesized pyrazole derivatives, like “(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid”, can be studied for their neurotoxic potentials and effects on behavioral parameters in biological organisms .

Antileishmanial and Antimalarial Activities

Compounds bearing the pyrazole moiety have shown potent antileishmanial and antimalarial activities. The compound could be part of the synthesis of new drugs targeting these diseases .

Coordination Chemistry

Pyrazole derivatives are used in coordination chemistry to synthesize solid hexacoordinate complexes, which have potential applications in catalysis and materials science .

Organometallic Chemistry

In organometallic chemistry, pyrazole-based compounds can react with metal dichlorides like dimethyl- and divinyl-tindichloride to form complexes with potential applications in catalysis and synthesis .

Agrochemistry

Pyrazoles are also used in agrochemistry for the development of new agrochemicals due to their bioactive properties .

Drug Discovery

The structural motif of pyrazoles is common in drug discovery efforts due to their pharmacological significance, suggesting that “(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid” could be valuable in this field .

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Mechanism of Action

Target of Action

Pyrazole derivatives, which include this compound, are known for their diverse pharmacological effects . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

It is reported to inhibit oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that the compound may interact with its targets to disrupt energy production and calcium regulation in cells.

Biochemical Pathways

Given its reported inhibition of oxidative phosphorylation and atp exchange , it can be inferred that the compound may impact pathways related to energy metabolism and calcium homeostasis.

Result of Action

Its reported inhibition of oxidative phosphorylation and atp exchange suggests that it may disrupt energy production and calcium regulation in cells, potentially leading to cellular dysfunction or death.

properties

IUPAC Name

2-(4-bromo-5-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-4-5(7)2-8-9(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEKYGLAIHOXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392187
Record name (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

512809-63-1
Record name (4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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